Cas no 3315-19-3 (4-(Benzo[d]oxazol-2-yl)phenol)

4-(Benzo[d]oxazol-2-yl)phenol is a heterocyclic organic compound featuring a benzooxazole core linked to a phenolic group. This structure imparts unique photophysical and chemical properties, making it valuable in applications such as fluorescent probes, organic electronics, and optoelectronic materials. The phenolic hydroxyl group enhances solubility in polar solvents and provides a reactive site for further functionalization. Its rigid benzooxazole moiety contributes to high thermal stability and strong fluorescence emission, which is advantageous in sensor development and light-emitting materials. The compound's well-defined molecular architecture ensures consistent performance in research and industrial applications requiring precise optical or electronic characteristics.
4-(Benzo[d]oxazol-2-yl)phenol structure
4-(Benzo[d]oxazol-2-yl)phenol structure
Product Name:4-(Benzo[d]oxazol-2-yl)phenol
CAS No:3315-19-3
MF:C13H9NO2
MW:211.216063261032
CID:1036791
PubChem ID:2785587
Update Time:2025-06-08

4-(Benzo[d]oxazol-2-yl)phenol Chemical and Physical Properties

Names and Identifiers

    • 4-(Benzo[d]oxazol-2-yl)phenol
    • 4-(3H-1,3-benzoxazol-2-ylidene)cyclohexa-2,5-dien-1-one
    • 4-Benzooxazol-2-yl-phenol
    • 2-(4'-hydroxyphenyl)benzothiazole
    • 2-(4'-Hydroxyphenyl)-benzoxazol
    • 2-(4-hydroxyphenyl)benzoxazole
    • 2-(p-Hydroxyphenyl)benzoxazole
    • 4-(1,3-benzoxazol-2-yl)benzenol
    • 4-(1,3-benzoxazol-2-yl)phenol
    • 4-(2-benzoxazolyl)phenol
    • 4-(benzoxazol-2-yl)phenol
    • 4-benzoxazol-2-ylphenol
    • AC1NWPUB
    • CHEMBL399092
    • Oprea1_236336
    • SureCN418564
    • DTXSID40420788
    • AMY20863
    • SCHEMBL418564
    • AKOS005137480
    • MFCD00168897
    • PDQPTWHZKVUJQX-UHFFFAOYSA-N
    • STL377861
    • 3315-19-3
    • CS-0318079
    • 2-(4-hydroxyphenyl) benzoxazole
    • 9N-726
    • 2-(oxyphenyl)benzoxazole
    • 4-(2-Benzoxazolyl)-phenol
    • DA-19106
    • Inchi: 1S/C13H9NO2/c15-10-7-5-9(6-8-10)13-14-11-3-1-2-4-12(11)16-13/h1-8,15H
    • InChI Key: PDQPTWHZKVUJQX-UHFFFAOYSA-N
    • SMILES: O1C2C=CC=CC=2N=C1C1C=CC(=CC=1)O

Computed Properties

  • Exact Mass: 211.06337
  • Monoisotopic Mass: 211.063328530g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 238
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 46.3Ų

Experimental Properties

  • PSA: 46.26

4-(Benzo[d]oxazol-2-yl)phenol Pricemore >>

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Additional information on 4-(Benzo[d]oxazol-2-yl)phenol

Introduction to 4-(Benzo[d]oxazol-2-yl)phenol (CAS No. 3315-19-3)

4-(Benzo[d]oxazol-2-yl)phenol, identified by its Chemical Abstracts Service (CAS) number 3315-19-3, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the benzodioxole class, characterized by a fused benzene ring and an oxygen-containing heterocyclic structure. The presence of both a hydroxyl group and a benzodioxole moiety makes it a versatile scaffold for designing molecules with potential biological activity.

The structural motif of 4-(Benzo[d]oxazol-2-yl)phenol combines the aromatic stability of the benzene ring with the electron-withdrawing properties of the oxazole ring, which can influence its interactions with biological targets. This unique structural feature has positioned it as a valuable intermediate in the synthesis of various pharmacologically relevant compounds. Recent advancements in drug discovery have highlighted its utility in developing novel therapeutic agents, particularly in the areas of anti-inflammatory, anticancer, and antimicrobial applications.

In recent years, researchers have been exploring the pharmacological profile of 4-(Benzo[d]oxazol-2-yl)phenol and its derivatives. Studies have demonstrated that this compound exhibits promising bioactivity due to its ability to modulate multiple signaling pathways. For instance, investigations suggest that it may interfere with inflammatory pathways by inhibiting key enzymes such as lipoxygenase and cyclooxygenase. Additionally, its interaction with cellular receptors and enzymes has been implicated in its potential anticancer effects, making it a candidate for further development in oncology research.

The synthesis of 4-(Benzo[d]oxazol-2-yl)phenol involves multi-step organic reactions, typically starting from readily available precursors such as 2-hydroxybenzaldehyde and 2-aminothiophene-3-carboxylic acid. The process often includes cyclization reactions to form the benzodioxole core, followed by functional group modifications to introduce the hydroxyl group at the appropriate position. The precision required in these synthetic steps underscores the importance of high-purity reagents and controlled reaction conditions to ensure optimal yield and minimal side products.

From a computational chemistry perspective, molecular modeling studies have been instrumental in understanding the binding mode of 4-(Benzo[d]oxazol-2-yl)phenol with biological targets. These studies have revealed that the compound can effectively engage with proteins through hydrogen bonding interactions between its hydroxyl group and polar residues on the target molecule. Furthermore, the aromatic system of the benzodioxole ring provides additional van der Waals contacts, enhancing binding affinity. Such insights have guided the design of more potent derivatives by optimizing key interaction points.

The pharmacokinetic properties of 4-(Benzo[d]oxazol-2-yl)phenol are also under active investigation. Preliminary data suggest that it exhibits moderate solubility in both aqueous and organic solvents, which could facilitate its formulation into various dosage forms. Additionally, its metabolic stability has been assessed through in vitro studies, indicating potential for oral administration. However, further research is needed to fully characterize its absorption, distribution, metabolism, excretion (ADME), and toxicity (Tox) profiles to ensure safe and effective therapeutic use.

In conclusion, 4-(Benzo[d]oxazol-2-yl)phenol (CAS No. 3315-19-3) represents a promising scaffold for pharmaceutical development due to its unique structural features and demonstrated bioactivity. Ongoing research continues to uncover new applications for this compound, particularly in addressing unmet medical needs related to inflammation and cancer. As our understanding of its mechanism of action evolves, so too will our ability to harness its potential for therapeutic benefit. The continued exploration of this molecule underscores its significance as a building block in modern drug discovery efforts.

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